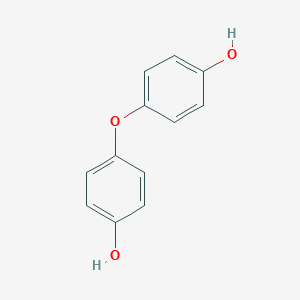

4,4'-Dihydroxydiphenyl ether

Description

Historical Perspectives on Diphenyl Ether Research

The journey of diphenyl ether and its derivatives began in the mid-19th century. While early research focused on the parent diphenyl ether, its synthesis, and basic reactivity, the 20th century saw a burgeoning interest in substituted diphenyl ethers. The quest for materials with enhanced thermal stability and specific functionalities propelled the investigation into derivatives bearing reactive groups.

Key historical developments that paved the way for the prominence of 4,4'-Dihydroxydiphenyl ether include the refinement of synthetic methodologies such as the Ullmann condensation and nucleophilic aromatic substitution reactions. These processes provided efficient routes to construct the diaryl ether linkage. Early patents from the 1930s describe the preparation of this compound from precursors like 4,4'-dibromodiphenyl ether via hydrolysis under high temperatures. google.com Another historical synthetic route involved the diazotization of 4,4'-diaminodiphenyl ether, followed by the decomposition of the resulting diazonium salt in the presence of sulfuric acid, a method that yielded the desired diol. google.com These foundational studies, though sometimes yielding modest results, laid the crucial groundwork for future innovations in the synthesis and application of this important molecule.

Significance of this compound in Contemporary Chemical Science

In modern chemical science, this compound has emerged as a cornerstone monomer in the field of polymer chemistry. Its bifunctional nature, with two hydroxyl groups at the para positions, makes it an ideal candidate for step-growth polymerization reactions. The incorporation of the rigid yet flexible diphenyl ether unit into polymer backbones imparts a desirable combination of properties, including high thermal stability, chemical resistance, and excellent mechanical strength.

The compound is a critical precursor in the synthesis of high-performance thermoplastics such as poly(ether ether ketone) (PEEK) and various polyimides. spbstu.ruwikipedia.orgrsc.org These polymers find extensive use in demanding applications across the aerospace, automotive, electronics, and medical industries. cymitquimica.com Research has demonstrated that the properties of these polymers can be finely tuned by copolymerizing this compound with other diols or by reacting it with a variety of dianhydrides. rsc.orgmdpi.com Beyond polymer science, it serves as a valuable intermediate in the synthesis of other specialty chemicals, including some flame retardants and materials for coatings and adhesives. cymitquimica.com Its antioxidant properties, stemming from the phenolic hydroxyl groups, also make it a subject of interest in various research applications.

Interactive Data Tables

Spectroscopic Data of this compound

| Spectroscopic Technique | Key Data and Observations |

| ¹H NMR | In CDCl₃, characteristic doublets appear in the aromatic region (δ 6.71–6.77 ppm). A singlet corresponding to the hydroxyl protons is observed at δ 9.16 ppm. |

| ¹³C NMR | Data from Eastman Organic Chemicals confirms the carbon framework of the molecule. nih.gov |

| FTIR | A broad peak in the range of 3300–3500 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl groups. The characteristic C-O-C ether linkage is confirmed by a strong absorption around 1240 cm⁻¹. |

| Mass Spectrometry (GC-MS) | The electron ionization (EI) mass spectrum shows a prominent molecular ion peak ([M]⁺) at m/z 202. massbank.eumassbank.eu Key fragment ions are observed at m/z 109 and 94, corresponding to the cleavage of the ether bond and subsequent rearrangements. massbank.eumassbank.eu |

Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₀O₃ nih.gov |

| Molecular Weight | 202.21 g/mol |

| CAS Number | 1965-09-9 |

| Appearance | White to light yellow solid. cymitquimica.com |

| Solubility | Soluble in organic solvents like ethanol (B145695) and acetone; limited solubility in water. cymitquimica.com |

Structure

3D Structure

Properties

IUPAC Name |

4-(4-hydroxyphenoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZGQHKSLKRFZFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022169 | |

| Record name | 4,4'-Dihydroxydiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1965-09-9 | |

| Record name | 4,4′-Dihydroxydiphenyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1965-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Dihydroxydiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001965099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4,4'-oxybis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Dihydroxydiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p,p'-oxybisphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.191 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-DIHYDROXYDIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L83KGH26S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Pathways for 4,4 Dihydroxydiphenyl Ether

Classical Synthesis Routes

Classical synthesis of 4,4'-Dihydroxydiphenyl ether primarily involves coupling reactions, condensation methods, and hydrolysis of halogenated intermediates. These methods have been refined to improve yield, purity, and economic viability.

While radical-mediated reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds, their specific application for the direct synthesis of this compound is not extensively documented in prominent literature. In theory, such an approach could involve the generation of phenoxy radicals which then couple. However, controlling the regioselectivity to exclusively form the 4,4'-isomer and preventing side reactions like polymerization would present significant challenges. Research in radical-mediated processes continues to evolve, with developments in areas like non-photochemical intramolecular C-H amination driven by the fragmentation of dicationic intermediates into nitrogen-centered radicals strath.ac.uk. These advancements may open future avenues for targeted radical-mediated diaryl ether synthesis.

Copper-catalyzed reactions are fundamental to the synthesis of diaryl ethers. While a direct reaction of hydroquinone (B1673460) mediated specifically by copper(II) oxide to form this compound is not a standard named reaction, the principle aligns with the broader class of Ullmann condensations. The Ullmann reaction and its variations utilize a copper catalyst to facilitate the coupling of an aryl halide with an alcohol or phenol (B47542). wikipedia.orgchemeurope.com In this context, copper sources like copper(I) oxide (Cu₂O) and copper(I) iodide (CuI) have been identified as highly effective. organic-chemistry.org The reaction mechanism involves the formation of a copper(I) phenoxide, which then reacts with an aryl halide. wikipedia.org The presence of copper(II) ions has been shown to strongly accelerate the oxidation of hydroquinone to benzoquinone, a process involving a Cu(II)/Cu(I) redox cycle, but this is typically associated with degradation rather than synthesis of the ether. nih.govnih.gov

The most established method for forming the diaryl ether bond in this compound is the Ullmann condensation. wikipedia.orgchemeurope.comorganic-chemistry.org This reaction involves the copper-promoted coupling of a phenol with an aryl halide. wikipedia.orgchemeurope.com For the synthesis of this compound, this would typically involve the reaction of a 4-halophenol with a p-hydroxyphenoxide.

The traditional Ullmann reaction often requires harsh conditions, such as high temperatures (frequently over 210 °C) and high-boiling polar solvents like N-methylpyrrolidone or nitrobenzene, with stoichiometric amounts of copper. wikipedia.org Modern advancements have led to milder and more efficient catalytic systems. The use of inexpensive ligands can significantly accelerate the Ullmann-type coupling of aryl bromides or iodides with phenols in the presence of a base like cesium carbonate (Cs₂CO₃) and a catalytic amount of a copper(I) source. organic-chemistry.org This allows the reaction to proceed under more moderate conditions and tolerates a wider range of functional groups. organic-chemistry.org

| Parameter | Traditional Ullmann Condensation | Modern Ligand-Accelerated Ullmann Condensation |

| Catalyst | Stoichiometric Copper Powder | Catalytic Copper(I) salts (e.g., Cu₂O, CuI) |

| Additives | None | Accelerating Ligands (e.g., diamines, salicylaldoxime) organic-chemistry.org |

| Temperature | > 210 °C wikipedia.org | Milder conditions (e.g., ~100 °C) rsc.org |

| Solvent | High-boiling polar solvents (e.g., DMF, Nitrobenzene) wikipedia.org | Acetonitrile, etc. organic-chemistry.org |

| Base | Potassium Hydroxide (B78521), etc. | Cesium Carbonate (Cs₂CO₃) organic-chemistry.org |

This table provides a general comparison of traditional versus modern Ullmann condensation conditions for diaryl ether synthesis.

A common industrial route to this compound involves a two-step process: the halogenation of diphenyl ether followed by the hydrolysis of the resulting dihalogenated intermediate. google.com This method is advantageous as it starts from the readily available and inexpensive diphenyl ether. The hydrolysis step displaces the halogen atoms with hydroxyl groups, typically under basic conditions.

The synthesis of this compound can be achieved through the basic hydrolysis of 4,4'-diiododiphenyl ether. google.comgoogle.com This process involves first producing the diiodo intermediate by the oxidative iodination of diphenyl ether. google.comgoogle.com The subsequent hydrolysis is carried out using an inorganic base, such as sodium hydroxide, often in the presence of a copper catalyst to facilitate the nucleophilic substitution. This pathway can produce crude yields of over 90% based on the initial diphenyl ether. google.com The process is considered technically manageable and economical, in part because the iodine can be recovered from the hydrolysate and recycled back into the initial iodination step. google.comgoogle.com

| Reactant | Reagents & Conditions | Product | Yield | Reference |

| 4,4'-Diiododiphenyl ether / 4-hydroxy-4'-iododiphenyl ether mixture | 1. NaOH, Copper Powder, CuCl, Sodium Peroxide, Water2. Heat to 190°C, then 150°C3. Acidification (HCl) | This compound | 83% | google.com |

This table outlines a specific example of the hydrolysis of an iodinated diphenyl ether intermediate.

An analogous and historically significant route is the hydrolysis of 4,4'-dibromodiphenyl ether. google.comgoogle.com This method was described as early as 1932. google.com The hydrolysis is typically performed at high temperatures (e.g., 185°C to 190°C) with a strong base like sodium hydroxide solution. google.com The reaction is often catalyzed by the presence of copper(I) ions to achieve nearly quantitative yields. google.com Different catalytic systems can be employed, including mixtures of copper salts like copper sulfate (B86663) or cupric nitrate (B79036) with phase-transfer catalysts such as tertiary butyl ammonium (B1175870) chloride or crown ethers to improve reaction efficiency. google.com

| Reactant | Catalyst System | Temperature | Reaction Time | Reference |

| 4,4'-Dibromodiphenyl ether | Copper(I) ions, Sodium Peroxide | 185-190 °C | Not Specified | google.com |

| 4,4'-Dibromodiphenyl ether | Cupric Chloride, 18-crown-6 | 150 °C (1.5 MPa) | 3 hours | google.com |

| 4,4'-Dibromodiphenyl ether | Cupric Nitrate, Dicyclohexylamine-18-crown-6 | 180 °C | 22 hours | google.com |

| 4,4'-Dibromodiphenyl ether | Copper Sulfate, Tertiary Butyl Ammonium Chloride | 100 °C | 24 hours | google.com |

This table summarizes various reported conditions for the hydrolysis of 4,4'-dibromodiphenyl ether.

Diazotization and Decomposition of 4,4'-Diaminodiphenyl Ether

The synthesis of this compound can be achieved through the diazotization of 4,4'-diaminodiphenyl ether, followed by the decomposition of the resulting diazonium salt. This chemical transformation is a well-established method for converting primary aromatic amines into phenols. handwiki.orgbyjus.com The process begins with the reaction of the primary aromatic amine, in this case, 4,4'-diaminodiphenyl ether, with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like sulfuric acid or hydrochloric acid at low temperatures. byjus.com

The reaction mechanism involves the formation of a nitrosonium ion (NO+) from nitrous acid in the acidic medium. This electrophilic ion is then attacked by the nucleophilic amino group of the 4,4'-diaminodiphenyl ether. A series of proton transfers follows, leading to the formation of a diazonium salt. byjus.com The resulting bis(diazonium) salt is generally unstable at higher temperatures.

To complete the synthesis, the aqueous solution containing the diazonium salt is warmed. chemguide.co.uk This thermal decomposition causes the elimination of nitrogen gas (N₂), a very stable molecule, which drives the reaction forward. handwiki.org The process leaves behind a highly reactive aryl cation. This cation then reacts with water molecules present in the solution to yield the final product, this compound. handwiki.org One reported synthesis using this pathway, decomposing the diazonium salt with sulfuric acid, resulted in a yield of 51.5%. google.comgoogle.com

Friedel-Crafts Acylation Pathway from Diphenyl Ether

An alternative synthetic route to this compound starts from the more accessible and lower-cost diphenyl ether, employing a Friedel-Crafts acylation reaction. google.com This pathway involves two main steps: the formation of a diacetyl intermediate and its subsequent conversion to the dihydroxy compound.

The Friedel-Crafts acylation is a classic method for attaching an acyl group to an aromatic ring through electrophilic aromatic substitution. sigmaaldrich.comorganic-chemistry.org In this specific application, diphenyl ether is reacted with an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). google.comgoogle.com

The mechanism begins with the reaction between the acylating agent and the Lewis acid catalyst to form a highly electrophilic acylium ion. sigmaaldrich.com The aromatic rings of the diphenyl ether, activated by the ether linkage, then act as nucleophiles, attacking the acylium ion. The ether group directs the substitution primarily to the para positions, leading to the formation of the desired 4,4'-diacetyldiphenyl ether. A patent describing this process reports achieving a 90% yield for this intermediate step. google.com

| Reactant | Reagent | Catalyst | Product | Yield |

| Diphenyl ether | Acetyl Chloride | Aluminum Chloride | 4,4'-Diacetyldiphenyl ether | 90% google.com |

The second stage of this pathway involves the conversion of the 4,4'-diacetyldiphenyl ether intermediate into this compound. This transformation can be accomplished through a reaction analogous to the Baeyer-Villiger oxidation. One patented method describes treating the diacetyl intermediate with a 30% hydrogen peroxide aqueous solution in the presence of boric acid and a catalytic amount of a strong acid, such as sulfuric acid. google.com

In this step, the acetyl groups are converted into hydroxyl groups. The reaction is refluxed for several hours to ensure complete conversion. This method is advantageous due to its high reaction yield and the relative ease of product separation. google.com

| Reactant | Reagents | Temperature | Product |

| 4,4'-Diacetyldiphenyl ether | 30% Hydrogen Peroxide, Boric Acid, Catalytic Sulfuric Acid | 60°C | This compound |

Enzymatic Synthesis Approaches

Enzymatic polymerization methods offer an alternative, environmentally benign approach for synthesizing polymers and oligomers from phenolic compounds under mild conditions. acs.org

The oxidative polymerization of this compound has been demonstrated using horseradish peroxidase (HRP) as a catalyst and hydrogen peroxide as an oxidizing agent. acs.org The reaction is typically carried out in a solvent mixture, such as aqueous methanol, at room temperature. acs.org

This enzymatic process does not yield the monomer but rather produces α,ω-hydroxyoligo(1,4-phenylene oxide)s, which are short-chain polymers. acs.org The degree of polymerization observed in these studies was typically between 3 and 5 units. acs.org This reaction is notable as it represents a novel method for creating oligomers with a poly(phenylene oxide) structure.

| Monomer | Catalyst | Oxidizing Agent | Solvent | Product |

| This compound | Horseradish Peroxidase (HRP) | Hydrogen Peroxide | Aqueous Methanol | α,ω-Hydroxyoligo(1,4-phenylene oxide)s |

The mechanism of the peroxidase-catalyzed polymerization of this compound follows an unusual reaction pathway. acs.org A key finding during the analysis of this reaction was the formation of hydroquinone as a byproduct. acs.org

The proposed mechanism suggests that the polymerization involves the redistribution and/or rearrangement of a quinone-ketal intermediate. This rearrangement leads to the formation of the oligo(1,4-phenylene oxide) chains and the concurrent elimination of hydroquinone. This is considered the first example of an oxidative polymerization that proceeds via the elimination of hydroquinone. acs.org

Optimization Strategies in this compound Synthesis

Optimizing the synthesis of this compound is essential for enhancing reaction efficiency, yield, and cost-effectiveness. Key strategies involve the precise control of reaction parameters and the selection of appropriate catalyst systems.

The control of reaction conditions such as temperature, solvent, and reactant stoichiometry is fundamental to maximizing the yield and purity of this compound. Different synthetic routes necessitate distinct optimal conditions.

One common pathway involves the Friedel-Crafts acylation of diphenyl ether to produce 4,4'-diacetyldiphenyl ether, which is then converted to the target compound. google.com In the acylation step, controlling the temperature at 50°C is specified. google.com The choice of solvent is also critical, with options including 1,2-dichloroethane, methylene (B1212753) chloride, and chloroform (B151607). google.com The subsequent conversion to this compound utilizes a hydrogen peroxide solution and an acid catalyst in a solvent like tetrahydrofuran (B95107) (THF) or methyl tertiary butyl ether. google.com

Another route begins with the iodination of diphenyl ether. In this process, the reaction temperature is maintained at 80°C in a solvent system of aqueous acetic acid. google.com The careful management of these parameters is vital as it influences reaction rate and selectivity, preventing the formation of unwanted byproducts. nih.gov

The table below summarizes key reaction conditions for different synthetic steps.

| Synthetic Step | Parameter | Condition | Source |

| Friedel-Crafts Acylation | Temperature | 50°C | google.com |

| Solvent | 1,2-dichloroethane, Methylene chloride | google.com | |

| Conversion to Dihydroxy | Solvent | Tetrahydrofuran (THF), Methyl tertiary butyl ether | google.com |

| Iodination of Diphenyl Ether | Temperature | 80°C | google.com |

| Solvent | Aqueous acetic acid | google.com |

The synthesis of this compound can be achieved through an intermediate, 4,4'-diiododiphenyl ether, which is produced via the oxidative iodination of diphenyl ether. google.com This process relies on a specific catalyst system to proceed efficiently.

In this pathway, elemental iodine (I₂) is used in conjunction with an oxidizing agent, such as ammonium persulfate or sodium persulfate. google.com The reaction is catalyzed by sulfuric acid. google.com The catalyst facilitates the in-situ generation of a more electrophilic iodine species, which then iodinates the diphenyl ether at the para positions. The use of inorganic peroxygen compounds as oxidizing agents is advantageous due to their low cost and ability to produce the diiodinated intermediate in nearly quantitative yields. google.com

Iodine itself is recognized as a versatile and non-toxic Lewis acid catalyst in many organic transformations, capable of activating substrates and facilitating bond formation under mild conditions. researchgate.net In oxidative systems, iodine can act as an effective redox catalyst, enabling electron transfer in numerous reactions. researchgate.net The subsequent conversion of the 4,4'-diiododiphenyl ether to this compound involves hydrolysis in the presence of a copper catalyst and a peroxide catalyst. google.com

Synthesis of Functionalized this compound Derivatives

The hydroxyl groups of this compound serve as reactive sites for further functionalization, allowing for the synthesis of a wide array of derivatives, including acetylated compounds and complex heterocyclic structures.

Acetylation is a common functionalization reaction for phenolic compounds. The hydroxyl groups of this compound can be acetylated to form 4,4'-diacetyldiphenyl ether. This transformation is typically achieved using an acetylating agent such as acetyl chloride or acetic anhydride. google.com

Iodine has been reported as a highly convenient and efficient catalyst for acetylation reactions. It allows the reaction to proceed under neutral and mild conditions, often at room temperature, with a simple work-up procedure. The product of this reaction, 4,4'-diacetyldiphenyl ether, is also a key intermediate in some synthetic routes leading to this compound itself. google.com

More complex derivatives can be synthesized from the diphenyl ether core structure. Research has demonstrated the synthesis of bis-heterocycles from 4,4′-oxydibenzaldehyde, a direct derivative of the diphenyl ether framework. nih.gov

Specifically, bis-chromene derivatives, which are structurally related to chromonyls, have been synthesized via a Michael addition reaction. nih.gov In this process, 4,4′-oxydibenzaldehyde is reacted with active methylene compounds like malononitrile (B47326) and dimedone. nih.gov The reaction, catalyzed by a base such as piperidine (B6355638) in an ethanol (B145695) solvent, leads to the formation of bis(2-amino-tetrahydro-4H-chromene-3-carbonitrile) derivatives. nih.gov This demonstrates a viable pathway for creating complex, fused heterocyclic systems linked by a diphenyl ether moiety. nih.gov

Similarly, the synthesis of flavone (B191248) derivatives often involves iodine-mediated cyclization, highlighting a common synthetic strategy for this class of compounds. jmchemsci.com

The synthesis of benzofuran (B130515) derivatives from phenolic starting materials is a well-established area of organic synthesis. nih.govresearchgate.net The phenolic hydroxyl groups of this compound can serve as anchor points for the construction of benzofuran rings.

A general approach to forming benzofuranyl ethers involves a multi-step sequence. First, the hydroxyl groups would undergo O-alkylation with a reagent containing a carbon-carbon triple bond, such as a propargyl halide. This step forms a di-propargyl ether derivative. The subsequent step involves a cyclization reaction, often catalyzed by a transition metal, which arranges the alkyne group and the aromatic ring into the fused benzofuran structure. This process, repeated for both phenolic units, would yield a bis-benzofuranyl ether derivative.

Chemical Reactivity and Mechanistic Studies of 4,4 Dihydroxydiphenyl Ether

Oxidation and Reduction Pathways

4,4'-Dihydroxydiphenyl ether can undergo both oxidation and reduction reactions, targeting its phenolic moieties.

Oxidation : The presence of hydroxyl groups makes the compound susceptible to oxidation, which can lead to the formation of quinone-type structures. The specific products depend on the oxidizing agent and reaction conditions used.

Reduction : The phenyl rings of the compound can be reduced, although this typically requires more stringent conditions. A more common reduction pathway involves the conversion to other phenolic compounds.

Electrophilic Aromatic Substitution Reactions

The aromatic rings of this compound are activated towards electrophilic aromatic substitution (EAS) due to the strong electron-donating effects of the hydroxyl (-OH) and ether (-O-) groups. These reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com

Key EAS reactions for this compound include:

Halogenation : The compound readily undergoes halogenation. The synthesis of this compound often proceeds through the halogenation of diphenyl ether followed by hydrolysis. google.com Oxidative iodination of diphenyl ether, for instance, is a key step in one synthetic route, yielding 4,4'-diiododiphenyl ether and 4-hydroxy-4'-iododiphenyl ether. google.comgoogle.com This reaction can be catalyzed by strong acids and heavy metals like copper. google.com Similarly, 4,4'-dibromodiphenyl ether can be formed and subsequently hydrolyzed. google.com

Nitration and Sulfonation : These are common EAS reactions where a nitro (-NO₂) or sulfonic acid (-SO₃H) group is introduced onto the aromatic ring. masterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation : These reactions introduce alkyl or acyl groups to the aromatic rings, although the presence of the hydroxyl groups can complicate these reactions by coordinating with the Lewis acid catalyst. masterorganicchemistry.com

A notable industrial synthesis involves the oxidative iodination of diphenyl ether, followed by basic hydrolysis of the resulting iodinated products to yield this compound. google.com

Reactivity Profile in Aqueous Environments

Theoretical studies using quantum chemical calculations have provided insight into the behavior of this compound in water. These studies optimize the molecule's configuration in an aqueous medium to analyze its electrostatic potential, frontier molecular orbitals, and reactivity descriptors. scientific.netresearchgate.net

Computational analysis indicates that this compound is capable of bonding with both electrophilic (electron-seeking) and electrophobic (electron-repelling) species when in an aqueous environment. scientific.netresearchgate.net The calculations show a particular affinity for interaction with electrophilic groups, which can be attributed to the high electron density on the aromatic rings. researchgate.net

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of a molecule's chemical reactivity. A smaller gap generally implies higher reactivity. For this compound in a water environment, the calculated energy gap for the first-level electronic transition is 0.36117 atomic units (a.u.). scientific.netresearchgate.net This value suggests a relatively low reactivity for the molecule under these conditions. researchgate.net

Table 1: Theoretical Reactivity Data for this compound in Water

| Parameter | Value | Significance |

| Methodology | PCM/B3LYP with 6-31+G(d,p) basis set | Quantum chemical calculation method |

| Energy Gap (HOMO-LUMO) | 0.36117 a.u. | Indicates relatively low reactivity scientific.netresearchgate.net |

| Interaction Profile | Bonds with both electrophilic and electrophobic species | Versatile reactivity, with a preference for electrophiles scientific.netresearchgate.net |

C-O Bond Cleavage Mechanisms

The ether linkage (C-O-C) in this compound can be cleaved under specific, often harsh, conditions. The cleavage of this bond is more difficult than the cleavage of the C-O bond in alkyl aryl ethers due to the stability of the aryl-oxygen bond. unacademy.com

Hydrogenolysis : This process involves the cleavage of the C-O ether bond with the addition of hydrogen (H₂), typically at high temperatures and pressures and in the presence of a catalyst. Studies on the parent compound, diphenyl ether, show that hydrogenolysis over metal catalysts can proceed through pathways that lead to the formation of phenol (B47542), benzene (B151609), and eventually fully hydrogenated products like cyclohexanol (B46403) and cyclohexane. researchgate.netkyushu-u.ac.jp The reaction is believed to be initiated by the protonation of the ether oxygen, followed by nucleophilic attack. unacademy.com

Hydrolysis : This pathway involves the cleavage of a bond by reaction with water. While the aryl ether bond is generally resistant to hydrolysis, the cleavage of related carbon-halogen bonds is a key step in synthesizing the title compound. For example, 4,4'-dibromodiphenyl ether is hydrolyzed using sodium hydroxide (B78521) solution at high temperatures (185°C to 190°C) in the presence of copper(I) ions to produce this compound. google.comgoogle.com Similarly, iodinated diphenyl ethers undergo alkaline hydrolysis at temperatures between 100°C and 200°C with a copper catalyst to cleave the C-I bonds. google.com The direct acidic cleavage of the ether bond itself generally requires extreme conditions with strong acids like HBr or HI at high temperatures. unacademy.comkhanacademy.org

Polymer Science and Advanced Materials Applications of 4,4 Dihydroxydiphenyl Ether

Application as Monomer in High-Performance Polymer Synthesis

Polyimides (via Diaminodiphenyl Ether Precursors)

4,4'-Dihydroxydiphenyl ether serves as a crucial precursor to 4,4'-oxydianiline (B41483) (ODA), a widely utilized diamine monomer in the synthesis of high-performance polyimides. chemicalbook.com The production of ODA typically involves the nitration of diphenyl ether followed by the reduction of the resulting dinitro compound. chemicalbook.com This diamine, featuring a flexible ether linkage inherited from its precursor, is a key building block for creating polyimides with a desirable combination of properties. nih.govmdpi.com

The synthesis of polyimides using ODA follows a conventional two-step process. The first step involves the ring-opening polyaddition of ODA with various aromatic tetracarboxylic dianhydrides in a polar aprotic solvent to form a poly(amic acid) (PAA) solution. researchgate.net Subsequent thermal or chemical cyclodehydration of the PAA leads to the formation of the final polyimide. nih.gov

The structure of the dianhydride component significantly influences the properties of the resulting polyimide. For instance, commercially significant polyimides like Kapton® are produced from the reaction of ODA with pyromellitic dianhydride (PMDA). nih.govmdpi.com Other dianhydrides such as 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA) and 4,4′-oxydiphthalic anhydride (B1165640) (ODPA) are also used in conjunction with ODA to tailor the properties of the final polymer. mdpi.commdpi.com The incorporation of the ether bridge from ODA imparts increased flexibility to the polymer backbone, which can lead to improved solubility and processability compared to more rigid polyimides. researchgate.net This enhanced flexibility also affects the mechanical and thermal properties of the resulting polyimide films. mdpi.com

Research has shown that polyimides derived from ODA exhibit excellent thermal stability, with glass transition temperatures (Tg) often exceeding 270°C. mdpi.commdpi.com The mechanical properties are also notable, with the potential for high tensile strength and modulus. mdpi.comresearchgate.net For example, a polyimide film synthesized from ODA and 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA) demonstrated a high tensile strength of 114.19 MPa and a tensile modulus of 3.23 GPa. mdpi.com The introduction of substituents onto the ODA backbone, derived from modified this compound, can further tune the properties, such as improving solubility and creating colorless polyimide films for flexible electronic applications. researchgate.netrsc.org

Modification of Bismaleimide Resins

Bismaleimide (BMI) resins are a class of thermosetting polymers known for their high thermal stability and excellent mechanical properties at elevated temperatures. However, their inherent brittleness, stemming from a high crosslink density and aromatic structure, often limits their applications. orientjchem.org To overcome this drawback, BMI resins are frequently modified by chain extension with various comonomers, including diamines.

4,4'-Diaminodiphenyl ether (ODA), derived from this compound, is utilized as a modifier for BMI resins. mdpi.comnih.gov The reaction between the maleimide (B117702) end groups of the BMI prepolymer and the primary amine groups of ODA proceeds via a Michael addition reaction. This chain extension process leads to the formation of a linear polyaspartimide, which is more flexible than the original BMI network. orientjchem.org This modification helps to toughen the resin system, reducing its brittleness.

The incorporation of the flexible ether linkage from ODA into the BMI backbone disrupts the rigidity of the cured network, leading to improved fracture toughness. While stoichiometric mixing can lead to linear polymers with reduced thermal stability, using sub-stoichiometric amounts of the diamine allows for the formation of a toughened, crosslinked network that retains good thermal performance. orientjchem.org For example, reversible furan-maleimide resins have been synthesized using ODA, N,N'-4,4'-diphenylmethane-bismaleimide (DBMI), and furfuryl glycidyl (B131873) ether, demonstrating the versatility of ODA in creating advanced resin systems with tailored properties. mdpi.comnih.gov These modified resins can exhibit high flexural strength and recyclability. nih.gov

Benzoxazine (B1645224) Monomers for Rubber Compounds

Benzoxazine resins are emerging as high-performance alternatives to traditional phenolic resins for reinforcing rubber compounds. uni.lu These resins are synthesized through a Mannich-like condensation reaction involving a phenolic compound, a primary amine, and formaldehyde. nih.govresearchgate.net this compound, with its two phenolic hydroxyl groups, can serve as the phenolic component in the synthesis of difunctional benzoxazine monomers.

The general synthesis involves reacting this compound with a primary amine and paraformaldehyde in a suitable solvent like toluene (B28343) at elevated temperatures. nih.gov The choice of the primary amine allows for the introduction of various functionalities into the benzoxazine structure. For instance, using bio-based amines like furfurylamine (B118560) can enhance the sustainability of the resulting resin. uni.lu

Once synthesized, these benzoxazine monomers can be incorporated into rubber formulations. During the rubber vulcanization process, the benzoxazine monomers undergo thermally activated, auto-catalyzed ring-opening polymerization. uni.lunih.gov This in-situ polymerization forms a highly crosslinked polybenzoxazine network within the rubber matrix, leading to molecular-level reinforcement. This reinforcement enhances the mechanical properties of the rubber compound without interfering with the vulcanization chemistry. uni.lu Research into sulfur-containing benzoxazines, structurally similar to those that could be derived from this compound, has shown their potential to act as effective reinforcing resins in tire applications, suggesting a promising application for benzoxazines based on this compound. uni.lu

Role in Polymer Blends and Composites

This compound is utilized as a comonomer in the synthesis of various high-performance polymers, which are subsequently used in blends and composites to achieve specific property profiles. Its incorporation into a polymer backbone can significantly influence the morphology and performance of the resulting multicomponent material.

One notable application is in the synthesis of copolyphenylene sulfones. By introducing this compound alongside other bisphenols like phenolphthalein (B1677637) during polycondensation with 4,4'-dichlorodiphenyl sulfone, copolymers with tailored properties can be created. nih.gov The presence of the ether linkage from this compound can enhance the flexibility and processability of the resulting copolymer.

In polymer blends, the miscibility of the components is crucial for achieving desirable properties. The chemical structure of the polymers plays a key role in their compatibility. The incorporation of polar ether linkages and hydroxyl groups, as found in polymers derived from this compound, can alter the intermolecular interactions and thus the phase behavior of the blend.

Functionalization for Specific Polymer Properties

Antioxidant Function in Polymer Materials

This compound possesses inherent antioxidant properties due to its phenolic structure. ontosight.aicymitquimica.com Phenolic compounds are well-known for their ability to act as free radical scavengers. The hydrogen atom of the hydroxyl group can be readily donated to a reactive radical species, thereby neutralizing it and terminating the oxidative chain reactions that lead to polymer degradation.

When incorporated into polymer systems, either as an additive or as a comonomer, this compound can protect the material from oxidative degradation initiated by heat, light, or mechanical stress. This function is crucial for extending the service life of polymeric materials, especially those used in harsh environments. By preventing oxidation, it helps to maintain the mechanical integrity, appearance, and other essential properties of the polymer. ontosight.ai

The ether linkage in this compound provides a degree of rotational freedom, which can enhance its solubility and dispersion in a polymer matrix when used as an additive. When it is chemically bound into the polymer chain as a comonomer, the antioxidant functionality is permanently locked into the material, preventing its migration or leaching out over time, which is a common issue with additive-type stabilizers.

Enhanced Thermal Stability and Mechanical Properties in Polymeric Systems

The incorporation of the this compound moiety into polymer backbones is a well-established strategy for enhancing their thermal stability and mechanical performance. nih.govcymitquimica.com The rigid aromatic rings contribute to a high glass transition temperature (Tg), while the flexible ether linkage can improve processability and toughness. nih.gov

In copolyphenylene sulfones, for example, increasing the content of cardo fragments (from comonomers like phenolphthalein) alongside units derived from this compound leads to a significant rise in the glass transition temperature and heat resistance of the copolymers. nih.gov This allows the materials to be used at higher temperatures without losing their mechanical properties. nih.gov

Similarly, in polyimides, the use of 4,4'-oxydianiline (derived from this compound) as the diamine component results in polymers with excellent thermal stability. researchgate.net The 10% weight loss temperatures for these polyimides are often recorded in the range of 557–581°C, indicating their ability to withstand extreme temperatures. researchgate.net

The mechanical properties of polymers are also significantly improved. The introduction of the rigid, aromatic structure of this compound enhances the stiffness and strength of the polymer chains. nih.govharvard.edu For instance, copolyphenylene sulfones show a direct relationship between the content of rigid comonomer fragments and the elastic and strength properties. nih.gov Polyimides based on ODA can achieve high tensile strengths and moduli, making them suitable for applications requiring robust materials. mdpi.comresearchgate.net

Below are tables summarizing the thermal and mechanical properties of various polymers incorporating the this compound structure.

Table 1: Thermal Properties of Polymers Incorporating this compound Derivatives

| Polymer System | Dianhydride/Comonomer | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (°C) |

|---|---|---|---|

| Polyimide researchgate.net | 3,4:3',4'-Benzophenonetetracarboxylic dianhydride | 223 - 285 | 557 - 581 (in air) |

| Polyimide mdpi.com | Pyromellitic dianhydride (PMDA) | 302 | - |

| Polyimide mdpi.com | 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA) | 276 | - |

| Polyimide mdpi.com | 3,3′,4,4′-Biphenyltetracarboxylic dianhydride (BPDA) | 290 | - |

| Copolyphenylene sulfone nih.gov | 10% 4,4′-dihydroxyphthalophenone | - | ~497 |

| Copolyphenylene sulfone nih.gov | 50% 4,4′-dihydroxyphthalophenone | - | ~484 |

Table 2: Mechanical Properties of Polyimide Films Derived from 4,4'-Oxydianiline (ODA)

| Dianhydride Component | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |

|---|---|---|---|

| Pyromellitic dianhydride (PMDA) mdpi.com | - | 3.42 | 2.82 |

| 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA) mdpi.com | 114.19 | 3.23 | 3.58 |

| 3,3′,4,4′-Biphenyltetracarboxylic dianhydride (BPDA) mdpi.com | - | - | 3.8 |

| Various Dianhydrides researchgate.net | 86 - 107 | - | 6 - 25 |

Influence on Glass Transition Temperature in Copolymers

The incorporation of this compound into copolymer structures significantly impacts their thermal properties, most notably the glass transition temperature (Tg). The Tg is a critical parameter for high-performance polymers, as it defines the upper-temperature limit for their application. The rigid phenylene rings and the ether linkage in the this compound monomer contribute to a high glass transition temperature by restricting the segmental motion of the polymer chains.

In the synthesis of poly(arylene ether sulfone)s (PAES), the properties of the resulting polymer can be tailored by the choice of bisphenol monomers. While specific studies systematically varying the concentration of this compound are limited, comparisons with other monomers highlight its contribution to thermal stability. For instance, fully aromatic sulfonated poly(arylene ether sulfone)s (SPAES) synthesized with this compound exhibit a glass transition temperature over 100°C higher than related SPAES polymers where aliphatic chains were introduced. nih.gov This substantial difference underscores the role of the rigid aromatic structure of this compound in elevating the Tg. nih.gov

Further research into copolyphenylene sulfones, using the structurally similar monomer 4,4′-dihydroxydiphenyl, demonstrates that the introduction of other bulky groups, known as cardo fragments, can further increase the Tg. nih.gov This suggests that while the base monomer provides a high Tg, further modifications can fine-tune the thermal properties for specific applications. nih.gov A patent for preparing a terpolymer of poly(diphenyl ether sulfone) and poly(diphenyl ether diphenyl sulfone) using 4,4'-dihydroxydiphenyl also shows that the Tg can be regulated, with reported values as high as 268°C.

The table below summarizes the glass transition temperatures of various poly(aryl ether sulfone)s and related copolymers, illustrating the high thermal stability associated with these systems.

| Polymer System | Monomers | Glass Transition Temperature (Tg) |

| Fully Aromatic Sulfonated Poly(arylene ether sulfone) (Phe-SPAES) | This compound, 3,3'-disulfonate-4,4'-dichlorodiphenyl sulfone, 4,4'-dichlorodiphenyl sulfone | > 190°C |

| Partially Alkylated Sulfonated Poly(arylene ether sulfone) (Hex-SPAES) | 4,4'-dihydroxy-1,6-diphenoxyhexane, 3,3'-disulfonate-4,4'-dichlorodiphenyl sulfone, 4,4'-dichlorodiphenyl sulfone | 85 - 90°C nih.gov |

| Poly(aryl ether sulfone) Copolymers | Perfluorocyclohexene, various PAH bisphenols, bis(4-hydroxyphenyl) sulfone | 180 - 220°C digitellinc.com |

| Poly(diphenyl ether diphenyl sulfone) Terpolymer | 4,4'-dihydroxydiphenyl, 4,4'-dichlorodiphenyl sulfone, 4,4'-Bis(4-chlorophenyl)sulfonyl-1,1'-biphenyl | 259 - 268°C |

| Copolyphenylene sulfone with 50% cardo fragments | 4,4′-dihydroxydiphenyl, Phenolphthalein (50 mol%), 4,4′-dichlorodiphenyl sulfone | 255°C nih.gov |

Advanced Polymer Systems Utilizing this compound

Beyond its role in modifying the thermal properties of bulk polymers, this compound serves as a crucial component in the design of specialized, functional polymer systems for advanced applications such as molecular recognition and high-performance composites.

Molecularly Imprinted Polymers (MIPs) for Analyte Recognition

Molecularly imprinted polymers are synthetic materials engineered to have artificial recognition sites for a specific target molecule. The structural similarity of this compound to certain environmental pollutants makes it an excellent candidate for use in "dummy" imprinting, a technique that avoids issues associated with using the actual toxic analyte as the template.

Polybrominated diphenyl ethers (PBDEs) are a class of flame retardants that are persistent environmental pollutants. Developing effective methods for their detection and removal is a significant challenge. Researchers have successfully used this compound as a "dummy template" molecule to create dummy molecularly imprinted polymers (DMIPs) for the selective recognition of low-mass PBDEs, such as PBDE-47 and PBDE-99.

The synthesis of these DMIPs involves the bulk polymerization of functional monomers and a cross-linker in the presence of this compound. The dummy template's shape and chemical functionality guide the arrangement of the polymerizing units, creating cavities that are complementary to the template. After polymerization, the template is removed, leaving behind recognition sites that can selectively rebind the target PBDE molecules, which share a similar diphenyl ether core structure.

Studies have explored various combinations of functional monomers and porogen agents to optimize the performance of these DMIPs. The recovery values for PBDE-47 and PBDE-99 from solutions using these polymers ranged from 43% to 92%, demonstrating the viability of this approach for solid-phase extraction applications.

| DMIP Synthesis Component | Example Materials |

| Dummy Template | This compound |

| Functional Monomers | Methacrylic acid, Methyl methacrylate |

| Cross-linker | Ethylene (B1197577) glycol dimethacrylate |

| Initiator | 1,1'-Azobis(cyclohexanecarbonitrile) |

| Porogen Agents | Acetonitrile, Tetrahydrofuran (B95107) |

To enhance the practical application of DMIPs, particularly for sample cleanup in complex aqueous matrices, they have been integrated with magnetic nanoparticles. This creates core-shell magnetic molecularly imprinted polymers (DMMIPs), which combine the selective recognition of MIPs with the ease of separation offered by magnetic materials.

In this application, a thin film of the imprinted polymer is formed on the surface of magnetic iron oxide (Fe₃O₄) nanoparticles. The synthesis involves first modifying the surface of the Fe₃O₄ core with silica (B1680970) and an amine-functionalized silane. Subsequently, a polymerization reaction is carried out on this functionalized surface using this compound as the dummy template, methacrylic acid as the functional monomer, and ethylene glycol dimethacrylate as the cross-linker.

The resulting core-shell DMMIPs exhibit specific recognition for low-mass PBDEs. The magnetic core allows for the rapid separation of the polymer from a sample solution using an external magnet, simplifying the extraction process. For PBDE-47 and PBDE-99, these DMMIPs showed high imprinting factors of 11.3 and 13.7, respectively, and achieved recovery rates of up to 82% from spiked water samples.

| DMMIP Synthesis Step/Component | Description/Material |

| Magnetic Core | Iron oxide (Fe₃O₄) nanopowder |

| Surface Modification | Tetraethoxysilane, (3-aminopropyl)triethoxysilane |

| Dummy Template | This compound |

| Functional Monomer | Methacrylic acid |

| Cross-linker | Ethylene glycol dimethacrylate |

| Solvent/Initiator | Acetonitrile / 1,1'-Azobis(cyclohexanecarbonitrile) |

| Target Analytes | PBDE-47 (2,2',4,4'-Tetrabromodiphenyl ether), PBDE-99 (2,2',4,4',5-Pentabromodiphenyl ether) |

Acetylene Terminated Oligomers in Aryl Ether Sulfone Synthesis

After a comprehensive review of available scientific literature, no specific studies were found that detail the use of this compound in the synthesis of acetylene-terminated oligomers within aryl ether sulfone systems. Research in the field of high-performance structural materials describes the general class of acetylene-terminated resins, which cure via an addition reaction without producing volatile by-products. This technology can utilize various backbone structures, including ether-sulfones, to achieve desirable processing conditions and thermal stability. However, the specific incorporation of this compound as a monomer in these acetylene-capped systems is not documented in the reviewed sources.

Biological Activities and Environmental Research of 4,4 Dihydroxydiphenyl Ether

Interactions with Biological Systems

The molecular structure of 4,4'-Dihydroxydiphenyl ether, featuring two phenol (B47542) groups, governs its interaction with biological molecules and pathways. This includes its ability to mimic natural hormones and counteract oxidative stress.

Estrogenic Activity Mechanisms

This compound is classified as a potential endocrine-disrupting compound nih.gov. Its estrogenic activity stems from its structural similarity to natural estrogens, allowing it to interact with estrogen receptors (ERs), including ERα and ERβ. The presence of phenolic hydroxyl groups is a key feature for binding to these receptors oup.comnih.gov. This binding can initiate a cascade of cellular events typically triggered by endogenous estrogens, potentially leading to the modulation of estrogen-sensitive gene expression and cellular proliferation nih.govnih.govnih.gov. The mechanism involves the chemical binding to the receptor, which can then lead to either agonistic (mimicking) or antagonistic (blocking) effects on the normal hormonal pathways nih.gov. Studies on structurally similar bisphenols, such as Bisphenol A (BPA) and its analogues, have demonstrated that these compounds can induce ERα and/or ERβ-mediated activity, providing a model for the potential mechanisms of this compound nih.gov.

Potential Antioxidant Function in Biological Contexts

Phenolic compounds are recognized for their antioxidant properties, which are conferred by their ability to neutralize free radicals. This compound exhibits these characteristics due to the hydroxyl (-OH) groups on its aromatic rings nih.govoup.comresearchgate.net. The primary mechanism of this antioxidant action involves the donation of a hydrogen atom from a phenolic hydroxyl group to a free radical, a process known as hydrogen atom transfer (HAT) nih.govfrontiersin.org. This transfer stabilizes the free radical, terminating the oxidative chain reaction that can lead to cellular damage oup.comfrontiersin.orgsemanticscholar.org. Upon donating a hydrogen atom, the phenol is converted into a phenoxyl radical, which is relatively stable due to resonance delocalization and thus less likely to propagate further radical reactions researchgate.net. This radical-scavenging capability allows this compound to protect biological molecules from oxidative damage.

Biotransformation Pathways in Comparison to Other Bisphenols

The biotransformation of this compound can be understood by comparing it to the metabolic pathways of other well-studied bisphenols, such as Bisphenol A (BPA) and Bisphenol F (BPF). In biological systems, including mammals and microorganisms, the primary routes of metabolism for bisphenols involve hydroxylation and subsequent fragmentation or conjugation.

One common pathway is aromatic ring hydroxylation, often catalyzed by cytochrome P450 enzymes, which adds a hydroxyl group to the phenol ring acs.orgnih.gov. This is frequently followed by ring cleavage researchgate.net. For example, studies on BPA and its analogues with the bacterium Cupriavidus basilensis show that transformation often begins with ortho-hydroxylation of one or both of the phenol rings researchgate.net. Another significant pathway involves the oxidation of the bridge connecting the two phenolic rings, though this is less relevant for this compound, which has an ether linkage. The ultimate fate of these transformed products in mammals is typically conjugation with glucuronic acid or sulfate (B86663) to increase water solubility and facilitate excretion.

Interactive Table: Comparative Biotransformation of Bisphenols

| Feature | Bisphenol A (BPA) | This compound |

| Primary Metabolic Enzymes | Cytochrome P450, UDP-glucuronosyltransferases | Cytochrome P450 (presumed) |

| Initial Transformation Step | Aromatic or Aliphatic Hydroxylation | Ether bond cleavage (microbial) |

| Key Metabolites | 3-hydroxy-BPA, BPA-catechol, Hydroxycumyl alcohol | Hydroquinone (B1673460) |

| Major Excretion Form | BPA-glucuronide | Not fully characterized |

Environmental Fate and Degradation

Microbial Degradation Pathways

Microorganisms have evolved diverse enzymatic systems to break down complex organic molecules. For diphenyl ethers, a crucial step in degradation is the cleavage of the stable ether bond that links the two aromatic rings.

Research has specifically identified bacteria belonging to the genus Streptomyces as capable of degrading this compound nih.gov. These soil-dwelling actinobacteria are known for their extensive metabolic capabilities, including the degradation of complex polymers like lignin (B12514952) and cellulose (B213188) nih.govresearchgate.netnih.gov.

A study utilizing a direct screening method successfully isolated Streptomyces strains that can transform this compound nih.govuni.lu. The primary degradation pathway identified involves the cleavage of the ether bond, which results in the formation of hydroquinone nih.govuni.lu. One particular strain, Streptomyces sp. TUS-ST3, was shown to convert this compound not only to hydroquinone but also to a hydroxylated analogue, indicating multiple enzymatic attacks nih.govuni.lu. The ability of Streptomyces to perform this ether bond cleavage is a significant finding, as this bond is generally resistant to degradation nih.gov. This microbial activity plays a potentially important role in the natural breakdown of diphenyl ether contaminants in the environment nih.govuni.lu.

Interactive Table: Research Findings on this compound

| Section | Key Finding | Organism/System Studied | Primary Reference(s) |

| 5.1.1. Estrogenic Activity | Acts as a potential endocrine disruptor by binding to estrogen receptors. | In vitro cell models (inferred from analogues) | nih.gov, nih.gov, nih.gov |

| 5.1.2. Antioxidant Function | Neutralizes free radicals via hydrogen atom transfer from its phenolic groups. | Chemical assays | nih.gov, oup.com, researchgate.net |

| 5.1.3. Biotransformation | Pathways are comparable to other bisphenols, involving hydroxylation. | Cupriavidus basilensis (for analogues) | researchgate.net, acs.org |

| 5.2.1.1. Microbial Degradation | Degraded by Streptomyces species via ether bond cleavage to form hydroquinone. | Streptomyces sp. TUS-ST3 | nih.gov, uni.lu |

Enzymatic Mechanisms (Dioxygenases, Monooxygenases)

The microbial breakdown of diaryl ethers, including this compound, is primarily initiated by powerful oxidative enzymes. While specific studies on this compound are limited, extensive research on the closely related diphenyl ether provides a clear model for its enzymatic degradation, which is driven by dioxygenase and monooxygenase enzyme systems.

Dioxygenases , particularly Rieske non-heme iron oxygenases (RHOs), are crucial for the initial attack on the stable aromatic rings of diphenyl ether. Bacteria such as Sphingobium phenoxybenzoativorans SC_3 utilize a novel angular dioxygenase to cleave one of the benzene (B151609) rings. This enzyme, a multi-component system, catalyzes dioxygenation at the angular carbon (the one attached to the ether oxygen) and an adjacent carbon. This action results in the cleavage of the C-C bond within the ring, not the ether bond itself, producing an intermediate like 2,4-hexadienal (B92074) phenyl ester, which is further metabolized. This ring-cleavage dioxygenation is a key rate-limiting step in the degradation of such aromatic compounds.

Another documented mechanism in bacteria like Sphingomonas sp. strain SS3 involves a 1,2-dioxygenation that attacks the aromatic ring to form unstable phenolic hemiacetals. This process also leads to the breakdown of the aromatic structure, making the molecule accessible to further degradation.

Monooxygenases represent another class of enzymes capable of cleaving ether bonds, a process known as O-dealkylation or O-dearylation. These enzymes incorporate a single oxygen atom into the substrate, often forming an unstable hemiacetal that spontaneously decomposes. While more commonly studied for alkyl ethers, monooxygenases like cytochrome P450 are known to hydroxylate aromatic rings, which can be a preliminary step to ring cleavage.

Table 1: Key Enzymatic Components in Diphenyl Ether Degradation This interactive table summarizes the enzyme components identified in the degradation of diphenyl ether, which serves as a model for this compound.

| Enzyme Component | Type | Function | Organism Example |

|---|---|---|---|

| Diphenyl ether dioxygenase (Dpe) | Angular Dioxygenase (RHO) | Catalyzes the initial ring cleavage of diphenyl ether. | Sphingobium phenoxybenzoativorans SC_3 |

| Ferredoxin | [2Fe-2S] type | Electron carrier protein, transfers electrons to the oxygenase component. | Sphingobium phenoxybenzoativorans SC_3 |

| Reductase | Glutathione Reductase (GR)-type | Transfers electrons from NADH to ferredoxin. | Sphingobium phenoxybenzoativorans SC_3 |

| Monooxygenase | Cytochrome P450 | Catalyzes hydroxylation of aromatic rings and potential ether bond cleavage. | Widespread in various microorganisms |

Hydroquinone Formation as a Degradation Product

Following the initial enzymatic attack and cleavage of one of the aromatic rings of this compound, the molecule is broken down into simpler intermediates. One of the resulting products from the cleavage is 4-hydroxyphenol. The subsequent microbial metabolism of 4-hydroxyphenol can lead to the formation of hydroquinone (1,4-dihydroxybenzene).

This transformation is a common step in the degradation pathways of various phenolic compounds. For instance, certain bacteria are known to degrade para-substituted phenols, such as 4-chlorophenol, via a pathway where hydroquinone is a key transient intermediate. Microorganisms achieve this by enzymatically hydroxylating 4-hydroxyphenol at the C1 position (the carbon atom bonded to the hydroxyl group), yielding hydroquinone.

Once formed, hydroquinone enters central metabolic pathways. Aerobic bacteria have evolved two primary routes for its degradation:

Hydroxylation: A hydroquinone hydroxylase introduces a third hydroxyl group, forming 1,2,4-trihydroxybenzene.

Dioxygenation: A hydroquinone dioxygenase directly cleaves the aromatic ring.

Both pathways ultimately lead to ring fission and the formation of compounds that can be funneled into the Krebs cycle, resulting in the complete mineralization of the original pollutant.

Environmental Transformation Product Analysis (e.g., Fenoxycarb (B1672525) Metabolite)

This compound is recognized as an environmental transformation product of fenoxycarb , a widely used carbamate (B1207046) insecticide that acts as an insect growth regulator. The environmental fate of fenoxycarb is largely determined by microbial activity in soil and water.

Under aerobic conditions, fenoxycarb dissipation is primarily a microbially-mediated process involving oxidative degradation. While stable to hydrolysis, fenoxycarb is broken down by soil microorganisms. This process leads to the formation of several metabolites. One of the identified environmental transformation products of fenoxycarb is the compound designated CGA-195935, which is this compound. The formation of this metabolite indicates that environmental microbes can cleave the carbamate and ethyl side-chain from the fenoxycarb molecule, leaving the core 4-phenoxyphenol (B1666991) structure, which is then hydroxylated.

The persistence of fenoxycarb and its metabolites is highly dependent on environmental conditions. It is significantly more persistent in anaerobic environments where microbial degradation is much slower.

Table 2: Environmental Persistence of Fenoxycarb This interactive table provides a summary of the half-life of Fenoxycarb under various environmental conditions, highlighting the factors that lead to the formation of its metabolites.

| Condition | Half-Life | Primary Degradation Pathway |

|---|---|---|

| Aerobic Soil Metabolism | 6.7 hours (primary) to 254 days (secondary) | Microbial Oxidation |

| Anaerobic Soil Metabolism | Very Persistent (>165 days) | Minimal Degradation |

| Aqueous Photolysis (pH 7) | 18-23 days | Photodegradation |

| Hydrolysis (pH 7) | ~3136 days | Stable |

Implications for Bioremediation Strategies

The understanding of the enzymatic mechanisms that degrade this compound and its formation from pesticides like fenoxycarb has significant implications for developing effective bioremediation strategies. Bioremediation harnesses the metabolic capabilities of microorganisms to clean up contaminated environments in a cost-effective and eco-friendly manner.

Key strategies that can be developed from this research include:

Bioaugmentation: This approach involves introducing specific microbial strains with proven degradative capabilities, such as Sphingomonas or Sphingobium species, to a contaminated site. These organisms possess the specialized dioxygenase enzymes necessary to initiate the breakdown of diaryl ethers.

Biostimulation: This strategy focuses on enhancing the activity of the indigenous microbial populations already present in the contaminated soil or water. This can be achieved by adding nutrients, oxygen (for aerobic processes), or other amendments that create optimal conditions for the microbes to thrive and degrade the target pollutants.

Enzyme-based Remediation: Isolating the specific enzymes responsible for degradation, such as dioxygenases, could allow for their direct application in treating contaminated industrial wastewater or soil. This approach can offer higher specificity and faster reaction rates compared to using whole microbial cells.

By elucidating the complete degradation pathway, from the parent compound (like fenoxycarb) to its intermediate (this compound) and further down to non-toxic products (like hydroquinone, which is then mineralized), scientists can design and monitor bioremediation processes more effectively. This ensures the complete removal of the pollutant and prevents the accumulation of potentially harmful intermediates.

Computational and Theoretical Investigations of 4,4 Dihydroxydiphenyl Ether

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for elucidating the properties of 4,4'-Dihydroxydiphenyl ether at the atomic level. These calculations, often employing Density Functional Theory (DFT), allow for the prediction of various molecular attributes with a high degree of accuracy. researchgate.netresearchgate.net

Molecular Structure Optimization

The foundational step in many computational studies is the optimization of the molecular structure to find its most stable geometric arrangement. For this compound, theoretical calculations using methods like B3LYP with basis sets such as 6-311G(d,p) have been employed to determine its optimized geometry. researchgate.netresearchgate.net These calculations provide precise information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional shape and conformational preferences. researchgate.net Studies have shown that the optimized geometry from these calculations is in good agreement with experimental data where available. researchgate.net

Spectroscopic Property Simulations (IR, Raman, NMR Chemical Shifts)

Computational methods are extensively used to simulate the spectroscopic properties of this compound, providing valuable data for interpreting experimental spectra. Theoretical calculations of infrared (IR) and Raman spectra have been performed to assign vibrational frequencies to specific molecular motions. researchgate.netacs.org These simulations, often carried out using the B3LYP functional, show good agreement with experimental FT-IR and FT-Raman spectra, aiding in the detailed assignment of fundamental vibrational modes. researchgate.netacs.org

Similarly, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, particularly for ¹H, have been conducted. researchgate.net The calculated chemical shifts generally align well with experimental values, although some minor deviations can occur. researchgate.net These simulations are crucial for confirming the molecular structure and understanding the electronic environment of the different nuclei within the molecule. researchgate.net

Frontier Molecular Orbital Analysis (Energy Gap for Transition)

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.uk The energy difference between the HOMO and LUMO, known as the energy gap (Egap), is a critical parameter for understanding a molecule's chemical reactivity and kinetic stability. scientific.netdntb.gov.ua For this compound, the HOMO and LUMO energy levels and the corresponding energy gap have been calculated. scientific.netdntb.gov.ua

A study utilizing the PCM/B3LYP method with a 6-31+G(d,p) basis set in a water environment determined the energy gap for the first-level transition of this compound to be 0.36117 atomic units (a.u.). researchgate.netscientific.net This relatively low energy gap suggests the potential for charge transfer within the molecule. researchgate.net The distribution of these orbitals reveals the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO). acs.org

Electrostatic Potential Distribution Mapping

The electrostatic potential (ESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. scientific.netdntb.gov.ua For this compound, ESP maps have been generated to understand its chemical reactivity. researchgate.net These maps illustrate the regions of negative potential, typically around the oxygen atoms of the hydroxyl groups and the ether linkage, which are susceptible to electrophilic attack. Conversely, regions of positive potential indicate sites prone to nucleophilic attack. Analysis of the ESP distribution has shown that this compound is capable of interacting with both electrophilic and electrophobic species, with a particular affinity for electrophiles. researchgate.netscientific.net

Reactivity Descriptors and Activity Prediction

Quantum chemical calculations provide various descriptors that help in quantifying the reactivity of a molecule. scientific.net These descriptors, derived from the electronic structure, include parameters like chemical hardness, softness, chemical potential, and electrophilicity index. nih.gov For this compound, these reactivity descriptors have been calculated to predict its activity, particularly in an aqueous environment. researchgate.netscientific.net The results indicate that the molecule is relatively stable but possesses sites that are favorable for chemical reactions. scientific.net These theoretical predictions are crucial for understanding its behavior in various chemical processes and for designing new materials and syntheses. researchgate.netscientific.net

Density Functional Theory (DFT) in Mechanistic Elucidation

Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the mechanisms of chemical reactions involving this compound and related compounds. science.gov For instance, DFT calculations have been employed to study the cleavage of the C-O ether bond in diphenyl ethers. science.gov One study on the hydrogenolysis of this compound over a Ni/SiO₂ catalyst used DFT to support a proposed sequential reaction pathway. science.govscience.gov The calculations showed that the process begins with hydrogenolysis to form phenol (B47542) and an adsorbed HOC₆H₄O* species. science.gov This intermediate is then further cleaved to another phenol molecule and water. science.gov The theoretical results also indicated that the addition of a hydrogen atom to the HOC₆H₄O* intermediate is less favorable than the subsequent C-O bond cleavage, providing crucial mechanistic insights that are difficult to obtain through experimental means alone. science.gov

Molecular Modeling in Polymer Design

The unique structure of this compound, featuring two hydroxyphenyl groups linked by a flexible ether bridge, makes it a valuable monomer for creating high-performance polymers. Molecular modeling and theoretical calculations are crucial tools for predicting the properties of polymers derived from this compound, guiding the rational design of new materials with desired characteristics such as high thermal stability and specific mechanical properties.

Computational studies, particularly those employing Density Functional Theory (DFT), provide deep insights into the structure-property relationships of polymers incorporating this compound. researchgate.net These theoretical approaches allow researchers to predict various parameters before undertaking laborious and costly synthesis. For instance, DFT calculations have been used to analyze the electronic structure, reactivity, and conformational properties of polymers derived from this monomer.

One key area of investigation is the synthesis of poly(arylene ether)s. For example, a derivative of this compound, with two tertiary amine groups, is used in step-growth copolymerization with monomers like 4,4'-difluorobenzophenone (B49673) to create poly(arylene ether ketone) copolymers. acs.org Theoretical calculations help in understanding the electronic properties of such polymer backbones.

A study utilizing the PCM/B3LYP method with a 6-31+G(d,p) basis set in Gaussian 09 software was conducted to analyze the activity and reactivity of this compound in an aqueous environment. researchgate.net The calculations focused on the distribution of electrostatic potential, frontier molecular orbitals (HOMO-LUMO), and various reactivity descriptors. researchgate.net The results indicated that the molecule is suitable for bonding with both electrophilic and electrophobic groups. researchgate.net The calculated energy gap for the first-level transition was 0.36117 atomic units (a.u.), suggesting relatively low reactivity. researchgate.net

Table 1: Calculated Reactivity Descriptors for this compound This table is interactive. You can sort and filter the data.

| Parameter | Description | Calculated Value (a.u.) |

|---|---|---|

| Energy Gap (HOMO-LUMO) | Indicates the energy difference between the highest occupied and lowest unoccupied molecular orbitals, relating to chemical reactivity. | 0.36117 |

| Ionization Potential (I) | The energy required to remove an electron from a molecule. | 0.2526 |

| Electron Affinity (A) | The energy released when an electron is added to a molecule. | -0.1086 |

| Electronegativity (χ) | A measure of the tendency of an atom to attract a bonding pair of electrons. | 0.0720 |

| Hardness (η) | A measure of resistance to deformation or modification. | 0.1806 |

| Softness (S) | The reciprocal of hardness, indicating higher reactivity. | 2.7688 |

Data sourced from a theoretical study on the activity and reactivity of this compound. researchgate.net

DFT calculations are also employed to compare the performance of different functionals in predicting polymer properties. For instance, in studies of related complex polymers, the B3LYP functional has been shown to provide results in better agreement with experimental values compared to other functionals like PBE, TPSS, or wB97XD for predicting the electronic band gap. acs.org

Molecular dynamics (MD) simulations offer another avenue for investigating polymers. These simulations can model the adsorption behavior and mechanical properties of polymer systems at the atomic scale. For example, MD simulations have been used to study the interactions between epoxy resins and surfaces, revealing how molecular structures, including those with ether linkages, affect properties like hydrogen bond formation and conformational flexibility. mdpi.com While not directly on a this compound polymer, the methodology is applicable. The diglycidyl ether of 4,4′-dihydroxy diphenyl sulfone (DGEDDS), a structurally related molecule, was shown to have greater conformational flexibility compared to DGEBA (diglycidyl ether of bisphenol-A), as indicated by more dynamic fluctuations in its radius of gyration (Rg). mdpi.com